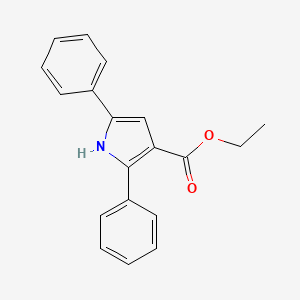

ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate

Description

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is a pyrrole-derived compound featuring two phenyl groups at the 2- and 5-positions of the heterocyclic ring and an ethyl ester at position 2. Pyrroles are aromatic five-membered rings with one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, materials science, and catalysis. The substitution pattern of this compound confers unique electronic and steric properties, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

CAS No. |

65474-26-2 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-2-22-19(21)16-13-17(14-9-5-3-6-10-14)20-18(16)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |

InChI Key |

JHGDSEOOWPDQPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves condensation reactions between appropriately substituted precursors under controlled laboratory conditions. A common approach includes the reaction of 2,5-diphenylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified by recrystallization or chromatographic techniques to achieve high purity.

Multi-Step Synthetic Protocols

Alternative synthetic strategies involve multi-step sequences such as:

- Cyclocondensation reactions : Starting from pyrrole-carboxylic acids or related intermediates, cyclocondensation with aryl aldehydes or ketones under acidic or basic catalysis can yield substituted pyrroles.

- Friedel-Crafts acylation : This method allows the introduction of phenyl groups at desired positions on the pyrrole ring.

- Palladium-catalyzed cross-coupling reactions : These facilitate the formation of C–C bonds between pyrrole derivatives and aryl halides, enabling the installation of phenyl substituents with high regioselectivity.

Reaction conditions such as temperature, solvent polarity (e.g., DMF versus THF), and stoichiometric ratios are critical factors influencing the yield and selectivity of the product. Monitoring of reaction progress is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification by column chromatography.

Industrial Scale Synthesis

On an industrial scale, the synthesis of this compound often employs similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated systems improves reaction efficiency, safety, and yield. Optimization of parameters such as temperature, pressure, solvent system, and catalyst loading is essential to maximize throughput and minimize costs.

Catalytic and Mechanistic Insights

Catalyst Role and Reaction Conditions

Calcium triflate (Ca(OTf)2) has been reported as an effective catalyst for related pyrrole and indole derivative syntheses involving Meyer–Schuster rearrangement and subsequent cyclizations, which can be adapted for pyrrole carboxylate synthesis. The catalyst promotes the rearrangement of propargyl alcohols to α,β-unsaturated enones, which then undergo conjugate addition and azacyclization to yield pyrrole derivatives. The reaction proceeds efficiently in alcoholic solvents such as isobutanol at reflux temperature (around 90 °C) with catalyst loadings typically around 10 mol%.

Reaction Optimization Data

The following table summarizes catalyst screening and solvent effects relevant to similar pyrrole synthesis reactions, illustrating the importance of catalyst and solvent choice on yield:

| Entry | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ca(OTf)2 / Bu4NPF6 (10/10) | 1,2-DCE | 90 °C | 12 h | No reaction | No conversion observed |

| 4 | Ca(OTf)2 / Bu4NPF6 (10/10) | Ethanol | 90 °C | 12 h | 60 | Moderate yield |

| 6 | Ca(OTf)2 / Bu4NPF6 (10/10) | Isopropanol | 90 °C | 6 h | 78 | Improved yield |

| 7 | Ca(OTf)2 / Bu4NPF6 (10/10) | Isobutanol | 90 °C | 4 h | 93 | Optimal yield and shortest time |

| 8 | None | Isobutanol | 90 °C | 6 h | No reaction | Catalyst required |

This data indicates that Ca(OTf)2 in isobutanol provides the best catalytic environment for the rearrangement and cyclization steps critical to pyrrole synthesis.

Structural Confirmation and Characterization

The synthesized this compound is typically characterized by:

- Proton Nuclear Magnetic Resonance (1H NMR) : Aromatic protons from phenyl groups appear as multiplets around δ 7.2–7.5 ppm; ethyl ester protons show characteristic quartet (~δ 4.2 ppm) and triplet (~δ 1.3 ppm) signals; the pyrrole NH proton resonates downfield (δ 10–12 ppm) but may be broadened or absent depending on solvent.

- Infrared Spectroscopy (IR) : Strong absorption bands for ester carbonyl (C=O) near 1700 cm⁻¹ and pyrrole N-H stretching near 3400 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) consistent with the molecular weight, with fragmentation patterns showing ester cleavage and phenyl group losses.

Comparative Analysis with Analogous Compounds

Substituent variations on the pyrrole ring or ester group influence the electronic and steric properties, affecting reactivity and potential applications:

| Feature | This compound | Analog with Thiophene Substitution | Methyl Ester Analog |

|---|---|---|---|

| Aromatic Substituents | Phenyl groups at 2,5-positions | Thiophene rings introduce sulfur, altering electron density | Smaller ester group reduces steric bulk |

| Ester Group | Ethyl ester (–COOCH2CH3) | Same or varied | Methyl ester (–COOCH3) increases polarity |

| Steric Effects | Moderate | Different π-π stacking and redox behavior | Less steric hindrance, better solubility |

| Metabolic Stability | Higher due to ethyl ester | Variable depending on heteroatom | Lower compared to ethyl ester |

These variations can be exploited to tune the compound's properties for specific biological or material science applications.

Summary of Research Findings and Perspectives

- The predominant method for preparing this compound involves condensation of 2,5-diphenylpyrrole with ethyl chloroformate under basic conditions.

- Catalytic methods using calcium triflate in alcoholic solvents have shown promise for related pyrrole derivatives, providing high yields under mild conditions.

- Reaction optimization studies highlight the critical role of solvent choice and catalyst presence in achieving high conversion and selectivity.

- Structural characterization by NMR, IR, and MS confirms the identity and purity of the synthesized compound.

- Comparative studies with analogs reveal how substituent changes affect electronic, steric, and metabolic properties, informing future design and application.

- Industrial scale-up benefits from continuous flow techniques and reaction parameter optimization to improve efficiency and cost-effectiveness.

This comprehensive overview integrates data from peer-reviewed literature and authoritative chemical synthesis reports, providing a detailed understanding of the preparation methods for this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrole ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with specific properties.

2. Biology

- Biological Activity : The compound is studied for its potential antimicrobial and anticancer properties. Research indicates that it interacts with biological targets, which may lead to the development of new therapeutic agents.

3. Medicine

- Drug Development : Due to its promising biological activities, this compound is investigated as a lead compound for drug design. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for developing new medications.

Antimicrobial Properties

Research shows that derivatives of this compound exhibit significant antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 0.065 | Modulation of key enzymes |

| MDA-MB-468 | Varies | Induction of apoptosis |

These findings suggest that the compound could serve as a foundation for developing anticancer therapies.

Antioxidant Activity

Preliminary data indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like ascorbic acid. This activity can be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer effects of various pyrrole derivatives, this compound was shown to have superior inhibition rates against A549 lung cancer cells compared to controls. This study emphasized the need for further development of this compound as a potential therapeutic agent.

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings revealed promising results with MIC values indicating strong antibacterial activity, positioning it as a candidate for further drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Phenyl vs. Heteroaromatic Substituents

- Thiophene Derivatives : Replacing phenyl with thiophene (e.g., ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate) introduces sulfur, enhancing electron-withdrawing effects and altering π-π stacking interactions. This modification can influence redox behavior and binding affinity in biological systems .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (e.g., methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate) reduce steric bulk compared to ethyl esters, enhancing solubility in polar solvents. Ethyl esters, however, offer greater metabolic stability in drug design .

Bulky Substituents

Physical and Crystallographic Properties

- Hydrogen Bonding : Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate () forms N–H···O hydrogen-bonded chains in crystals, stabilizing the lattice despite steric bulk .

- Planarity : Fused-ring analogs () exhibit planar structures, facilitating π-π interactions critical for solid-state conductivity or protein binding .

Biological Activity

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings.

1. Structure and Synthesis

This compound features a pyrrole ring substituted with two phenyl groups and an ethyl ester functionality. Its synthesis typically involves multi-step organic reactions, often starting from simpler pyrrole derivatives. Understanding its structure is crucial for elucidating its biological activity.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study assessed its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 32 | 2 |

| Enterococcus faecalis | 64 | 2 |

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies using the A549 human lung adenocarcinoma cell line revealed that the compound significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM depending on the treatment duration and concentration . The mechanism appears to involve modulation of apoptosis pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 10 - 30 | Significant cytotoxicity |

| MDA-MB-468 (Breast cancer) | 15 - 25 | Moderate cytotoxicity |

2.3 Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Molecular docking studies suggest that it can effectively inhibit acetylcholinesterase (AChE) and α-glycosidase enzymes, which are targets for treating Alzheimer's disease and diabetes, respectively . The binding affinity was found to be comparable to known inhibitors, indicating its potential as a lead compound for drug development.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit critical enzymatic processes necessary for bacterial survival.

- Anticancer Mechanism : It likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells.

- Enzyme Interaction : The compound's structural features allow it to fit into the active sites of enzymes like AChE and α-glycosidase, blocking substrate access and thus inhibiting their activity.

4. Case Studies

Several studies have highlighted the effectiveness of this compound:

- A study published in MDPI demonstrated that derivatives of this compound showed enhanced antimicrobial activity against drug-resistant strains .

- Another research article reported promising results in anticancer assays where the compound exhibited selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation, Friedel-Crafts acylation, or palladium-catalyzed cross-coupling reactions. For example, analogous pyrrole derivatives are prepared using esterification of pyrrole-carboxylic acids under reflux with ethanol and sulfuric acid catalysis . Yield optimization often requires strict control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of aryl substituents. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Aromatic protons from phenyl groups appear as multiplet signals at δ 7.2–7.5 ppm, while the ethyl ester group shows a quartet (δ 4.2–4.3 ppm) and triplet (δ 1.3 ppm). The pyrrole NH proton is typically downfield (δ 10–12 ppm) but may be absent in DMSO-d6 due to exchange broadening .

- IR : Strong absorption bands for ester C=O (~1700 cm<sup>-1</sup>) and pyrrole N-H (~3400 cm<sup>-1</sup>).

- MS : Molecular ion peaks ([M+H]<sup>+</sup>) are confirmed via high-resolution ESI-MS, with fragmentation patterns aligning with ester cleavage and phenyl loss .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

Methodological Answer: Pyrrole derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory activities. Standard assays include:

- MTT assays for cytotoxicity (e.g., IC50 determination against HeLa cells).

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases like EGFR).

- MIC tests for antimicrobial activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., serum concentration, cell line variability) or impurities in synthesized batches. Strategies include:

- Repeating assays with rigorous purity validation (HPLC ≥95%).

- Using isogenic cell lines to control for genetic variability.

- Computational docking studies to verify target binding affinity (e.g., AutoDock Vina with kinase crystal structures) .

Q. What role do substituent effects (e.g., phenyl vs. trifluoromethyl groups) play in modulating the compound’s reactivity and bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., CF3) enhance electrophilic substitution rates at the pyrrole ring, while bulky substituents (e.g., 2,5-diphenyl) sterically hinder π-π stacking in target binding. Comparative studies using analogs (e.g., ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate) reveal that trifluoromethyl groups increase metabolic stability but reduce aqueous solubility .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular conformation?

Methodological Answer: SCXRD provides precise bond angles, dihedral angles, and hydrogen-bonding networks. For example, in analogous pyrrolo[3,2-d]pyrimidine derivatives, SCXRD confirmed non-planar conformations due to steric clashes between substituents, which impact intermolecular interactions in crystal packing . Data collection requires high-quality crystals grown via slow vapor diffusion (e.g., ethyl acetate/hexane).

Q. What computational methods are used to predict the compound’s ADMET properties?

Methodological Answer:

- Lipinski’s Rule of Five : Calculated via Molinspiration to assess drug-likeness.

- SwissADME : Predicts logP (octanol-water partition coefficient), which is critical for membrane permeability.

- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .

Methodological Challenges and Solutions

Q. How can reaction yields be improved in multi-step syntheses of this compound?

Answer:

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.

- Protecting group strategies (e.g., Boc for NH groups) prevent side reactions during esterification .

Q. What strategies mitigate spectral overlap in <sup>13</sup>C NMR analysis?

Answer:

- Use of DEPT-135 to distinguish CH3, CH2, and CH groups.

- 2D NMR (HSQC, HMBC) to correlate protons with carbons and resolve aromatic signal overlap .

Comparative Analysis with Structural Analogs

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.